6-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS No.: 2866323-53-5
Cat. No.: VC12009413
Molecular Formula: C10H13BrClNO
Molecular Weight: 278.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2866323-53-5 |
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Molecular Formula | C10H13BrClNO |
Molecular Weight | 278.57 g/mol |
IUPAC Name | 6-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Standard InChI | InChI=1S/C10H12BrNO.ClH/c1-13-10-5-8-6-12-3-2-7(8)4-9(10)11;/h4-5,12H,2-3,6H2,1H3;1H |
Standard InChI Key | DAXWFBAPXNIMBL-UHFFFAOYSA-N |
SMILES | COC1=C(C=C2CCNCC2=C1)Br.Cl |
Canonical SMILES | COC1=C(C=C2CCNCC2=C1)Br.Cl |
Introduction
Chemical Identification and Structural Characteristics
6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride belongs to the tetrahydroisoquinoline class, characterized by a partially saturated isoquinoline backbone. The compound features a bromo substituent at the 6-position and a methoxy group at the 7-position, with a hydrochloride salt enhancing its stability and solubility.
Molecular Formula and Weight
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Molecular Formula: (inferred from analogous structures).
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Molecular Weight: 278.57 g/mol (calculated based on similar derivatives).
Key Physicochemical Properties
Property | Value/Description | Source Analogy |
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LogP | ~2.8–3.2 (hydrophobic character) | |
PSA (Polar Surface Area) | ~57.85 Ų | |
Solubility | Soluble in polar solvents (e.g., DMSO, methanol) |
The bromine and methoxy groups influence electronic distribution, affecting reactivity and interactions with biological targets .
Synthesis and Manufacturing
Synthetic routes for brominated tetrahydroisoquinolines typically involve multi-step processes, as demonstrated in analogous compounds:
Precursor Preparation
A common starting material is 3-bromophenylacetonitrile, which undergoes catalytic hydrogenation with Raney nickel to yield 3-bromophenethylamine . This intermediate is critical for constructing the tetrahydroisoquinoline core.
Ring Closure and Functionalization
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Amidation: Reaction of 3-bromophenethylamine with methyl chloroformate in the presence of a base produces methyl 3-bromophenethylcarbamate .
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Cyclization: Treatment with 2-oxoacetic acid and concentrated sulfuric acid in tetrahydrofuran facilitates ring closure, forming 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .
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Hydrolysis and Methoxylation: Acidic hydrolysis removes protecting groups, followed by regioselective methoxylation at the 7-position using methanol under controlled conditions .
Final Salt Formation
The free base is treated with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and stability.
Physicochemical and Spectroscopic Data
Spectroscopic Characterization
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NMR:
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Mass Spectrometry: Molecular ion peak at m/z 277.98 ([M-Cl]⁺).
Thermal Stability
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Melting Point: Estimated 210–215°C (decomposition observed due to hydrochloride salt).
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Thermogravimetric Analysis (TGA): Weight loss ~5% at 150°C, indicating dehydration .
Current Research and Future Directions
Mechanistic Studies
Recent studies focus on structure-activity relationships (SAR) to optimize receptor affinity. For example, modifying the methoxy group’s position alters selectivity for adrenergic vs. dopaminergic targets .
Synthetic Innovations
Advances in flow chemistry aim to improve yield and reduce reaction times for multi-step syntheses .
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